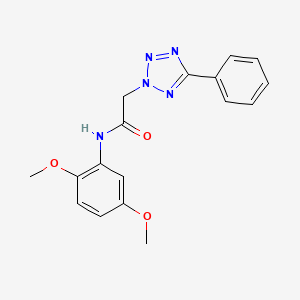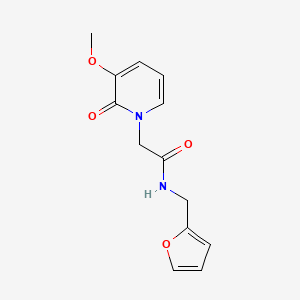
2-(cyclohexylthio)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-(cyclohexylthio)-N-(2-methylphenyl)acetamide often involves complex reactions. For example, treatment of certain acetamides with N-chlorosuccinimide (NCS) leads to the formation of aryl-hexahydroindol-2-ones, which upon desulfurization and reduction, produce cis and trans-fused octahydroindol-2-ones, demonstrating the stereochemical flexibility in synthesizing cyclic compounds (Saito, Matsuo, & Ishibashi, 2007).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been studied, revealing that the acetamide unit can be slightly twisted in relation to its aromatic substituents. This twist impacts the compound's physical and chemical properties, as observed in N-(2-methylphenyl)acetamide (Gowda, Kožíšek, Tokarčı́k, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamides are influenced by their structural conformations. For instance, 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides exhibit different conformations, affecting their dipole moments and reactivity (Ishmaeva et al., 2015).
Physical Properties Analysis
The synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the physical properties of acetamides, such as yield, purity, and spectroscopic data, crucial for understanding their behavior and applications (Zhong-cheng & Shu, 2002).
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12-7-5-6-10-14(12)16-15(17)11-18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCGZIFYQCCNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5614969.png)
![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)

![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)